molecular formula C13H15NO3 B3110930 (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid CAS No. 180923-77-7

(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Cat. No.: B3110930
CAS No.: 180923-77-7
M. Wt: 233.26 g/mol
InChI Key: JULAETYRRYJIAR-NSHDSACASA-N
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Description

(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (CAS 180923-77-7) is a chiral organic compound of significant interest in chemical and pharmaceutical research. With the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol, it serves as a valuable building block for the synthesis of more complex molecules . The compound is derived from L-valine, and its specific stereochemistry, indicated by the (2S) designation, makes it a crucial precursor for studying stereospecific interactions and synthesis pathways . Scientific studies have explored its intricate intermolecular interactions in the solid state, including O-H...O, C-H...O, and C-H...π(arene) hydrogen bonding, which are fundamental for understanding crystal engineering and material design . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can source this compound from various suppliers, with availability in quantities ranging from 100mg to bulk commercial amounts . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULAETYRRYJIAR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180923-77-7
Record name (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically involves the following steps:

    Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group is introduced through a series of reactions, including esterification and subsequent hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of isoindolinone derivatives with structural variations in alkyl chain length, substituents, and stereochemistry. Below is a detailed comparison:

Structural Analogs with Alkyl Chain Modifications

The following analogs, produced by Combi-Blocks, highlight how chain length and branching influence properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Modifications Purity
(2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Target) 180923-77-7 C₁₃H₁₅NO₃ 233.27 3-methyl, butanoic acid chain >97%
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid 101004-93-7 C₁₂H₁₃NO₃ 219.24 Shorter chain (butanoic → propanoic) 96%
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid 180923-81-3 C₁₄H₁₇NO₃ 247.29 Extended chain (pentanoic acid) 95%
4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid 298700-70-6 C₁₄H₁₇NO₃ 247.29 Methyl shift to C4 position 95%

Key Observations :

  • Chain elongation (e.g., pentanoic acid) increases molecular weight and may enhance lipophilicity, impacting bioavailability .
  • Substituent position shifts (e.g., 4-methyl vs.

Stereochemical Variants

The 2R enantiomer of a closely related compound, (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid (C₁₃H₁₃NO₄), demonstrates distinct crystallographic properties. Its crystal structure shows a dihedral angle of 67.15° between the isoindolinone ring and the carboxyl group, compared to the target compound’s planar conformation. Additionally, intramolecular C–H···O interactions form an S(6) ring motif, which is absent in the (2S) variant .

Functional Group Derivatives

Ester Derivatives

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS: 124729-87-9) replaces the carboxylic acid with a methyl ester. This modification increases molecular weight (261.28 vs. 233.27) and alters solubility (ester derivatives are generally less polar) .

Amide-Linked Derivatives

Compounds like 2-(1,3-dioxoisoindol-2-yl)ethyl (2S)-2-(furan-2-carbonylamino)-3-methylbutanoate introduce a furan-2-carbonylamino group, creating a more complex structure (C₁₈H₁₆N₂O₅). Such derivatives are often explored for enhanced pharmacokinetic profiles or targeted delivery .

Biological Activity

(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, with the CAS number 180923-77-7, is a chemical compound notable for its potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its structural characteristics and the biological implications of its isoindole moiety.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.27 g/mol
  • Purity : >97%

The presence of the isoindole structure is significant as it is often associated with various pharmacological activities, including anti-inflammatory and neuroprotective effects.

Research indicates that compounds similar to (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid may interact with several biological pathways:

  • Epigenetic Modulation : The compound may influence gene expression through epigenetic mechanisms, particularly by affecting histone modification patterns. This is critical in understanding its role in diseases like cancer and neurodegenerative disorders .
  • G Protein-Coupled Receptor (GPCR) Interaction : There is evidence suggesting that isoindole derivatives can modulate GPCR activity, which is crucial for numerous physiological processes .

Neuroprotective Effects

A study highlighted the neuroprotective potential of isoindole compounds in models of neurodegeneration. The compound demonstrated significant inhibition of neuronal apoptosis induced by oxidative stress. This suggests a possible therapeutic role in conditions such as Alzheimer's disease .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of neuronal apoptosis
Anti-inflammatoryReduction in cytokine production
Epigenetic modulationAlteration in gene expression patterns

Q & A

Q. What are the key considerations for synthesizing (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid with high enantiomeric purity?

  • Methodological Answer : To ensure enantiomeric purity, employ asymmetric synthesis techniques such as chiral auxiliary-mediated reactions or enzymatic catalysis. For example, X-ray crystallography of structurally related isoindolinone derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) reveals that dihedral angles between the isoindolinone ring and adjacent functional groups critically influence stereochemical outcomes . Monitor reaction progress using chiral HPLC with columns like Chiralpak® IA/IB, which resolve enantiomers based on hydrogen-bonding interactions .

Q. How can the conformational stability of this compound be analyzed under varying experimental conditions?

  • Methodological Answer : Perform dynamic NMR studies in polar solvents (e.g., DMSO-d₆) to assess intramolecular hydrogen bonding and rotational barriers. For solid-state analysis, single-crystal X-ray diffraction (SCXRD) can quantify dihedral angles (e.g., 67.15° between isoindolinone and carboxylic acid groups in analogous structures) and identify stabilizing interactions like C–H⋯O hydrogen bonds . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further evaluate stability under temperature stress .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, ¹H/¹³C NMR for structural confirmation (e.g., characteristic shifts for isoindolinone protons at δ 7.5–8.0 ppm), and FTIR to verify carbonyl stretching vibrations (~1700 cm⁻¹). For purity, use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for this compound under oxidative conditions?

  • Methodological Answer : Degradation pathways often depend on solvent polarity and trace metal impurities. Design controlled experiments using LC-MS to identify degradation products (e.g., lactone or epoxide derivatives). For reproducibility, pre-treat solvents with chelating agents (e.g., EDTA) to eliminate metal-catalyzed oxidation . Cross-validate kinetic models (e.g., first-order vs. autocatalytic) using isothermal calorimetry .

Q. What strategies optimize the compound’s solid-state interactions for co-crystallization with pharmacologically relevant partners?

  • Methodological Answer : Screen co-formers (e.g., nicotinamide, succinic acid) via solvent-drop grinding and analyze hydrogen-bonding motifs using SCXRD. For example, isoindolinone derivatives form C(7) hydrogen-bonded chains in the solid state, which can be leveraged to design co-crystals with improved solubility . Pair this with computational tools like Mercury CSD to predict packing efficiency .

Q. How do stereochemical variations in the isoindolinone ring impact biological activity?

  • Methodological Answer : Synthesize diastereomers via epimerization under basic conditions (e.g., KOH/EtOH) and compare their activity in enzyme inhibition assays (e.g., against serine hydrolases). Molecular docking studies using software like AutoDock Vina can correlate stereochemistry with binding affinity to targets such as cyclooxygenase-2 (COX-2), guided by structural analogs like indobufen . Validate results with circular dichroism (CD) to confirm stereochemical integrity post-assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Reactant of Route 2
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(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

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